molecular formula C19H19NO5S B12599249 2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid CAS No. 646514-88-7

2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

Cat. No.: B12599249
CAS No.: 646514-88-7
M. Wt: 373.4 g/mol
InChI Key: LTZIPSVUUPYNGF-UHFFFAOYSA-N
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Description

2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a synthetic indole derivative featuring a sulfonyl group at the 3-position of the indole core, substituted with a 3-methoxyphenyl moiety. The indole ring is further substituted with methyl groups at the 2- and 5-positions, while the 1-position is functionalized with an acetic acid group.

Properties

CAS No.

646514-88-7

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid

InChI

InChI=1S/C19H19NO5S/c1-12-7-8-17-16(9-12)19(13(2)20(17)11-18(21)22)26(23,24)15-6-4-5-14(10-15)25-3/h4-10H,11H2,1-3H3,(H,21,22)

InChI Key

LTZIPSVUUPYNGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=CC(=C3)OC)C)CC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Chlorophenyl vs. Methoxyphenyl Analogs

A closely related compound, 2-[3-(3-chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid (CHEMBL1917452), replaces the 3-methoxyphenyl group with a 3-chlorophenyl moiety. This substitution alters electronic properties: the methoxy group (-OCH₃) is electron-donating, while chlorine (-Cl) is electron-withdrawing. Such differences may influence solubility, binding affinity, or metabolic stability. For example, in tyrosinase inhibition studies, methoxy-substituted phenyl derivatives (e.g., 2-(3-methoxyphenyl)ethanol) showed lower activity (6.7% inhibition) compared to hydroxylated analogs (45.3% inhibition), suggesting electronic effects significantly modulate biological activity .

Hydroxyphenylacetic Acid Derivatives

Compounds like 3-hydroxyphenylacetic acid and 2-hydroxyphenylacetic acid () share the acetic acid moiety but lack the indole-sulfonyl framework. These simpler analogs exhibit anti-inflammatory and antioxidant properties, with 3-hydroxyphenylacetic acid showing moderate tyrosinase inhibition (12.7% at 4 mM) .

Core Structural Modifications

Indole-Acetic Acid Derivatives Without Sulfonyl Groups

2-(2,5-Dimethylindol-1-yl)acetic acid (C₁₂H₁₃NO₂, MW: 203.09) retains the indole-acetic acid backbone but lacks the sulfonyl and methoxyphenyl groups. This simplification reduces molecular weight by ~50% compared to the target compound (estimated MW: ~400 g/mol), likely impacting lipophilicity and bioavailability.

Sulfonyl-Containing Pharmaceuticals

Letermovir , an antiviral agent, contains a 3-methoxyphenylpiperazine group and a trifluoromethylphenyl moiety. While structurally distinct, its sulfonyl-linked pharmacophore (MW: 572.55) demonstrates the therapeutic relevance of sulfonyl groups in drug design, particularly for viral protease inhibition .

Key Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Activity/Properties
Target Compound 3-(3-Methoxyphenyl)sulfonyl, 2,5-dimethylindole, acetic acid C₁₉H₁₉NO₅S (est.) ~400 (est.) N/A (Theoretical enzyme inhibition potential inferred from analogs)
2-[3-(3-Chlorophenyl)sulfonyl]- analog 3-Chlorophenylsulfonyl C₁₈H₁₆ClNO₅S 393.84 CHEMBL1917452 (Unspecified bioactivity)
2-(2,5-Dimethylindol-1-yl)acetic acid No sulfonyl or phenyl substituents C₁₂H₁₃NO₂ 203.09 No significant hazards reported
3-Hydroxyphenylacetic acid Hydroxyphenyl, acetic acid C₈H₈O₃ 152.15 12.7% tyrosinase inhibition at 4 mM

Table 2: Electronic Effects of Phenyl Substituents (Tyrosinase Inhibition Data)

Compound Substituent Position/Type % Inhibition at 4 mM
2-(3-Methoxyphenyl)ethanol 3-OCH₃ 6.7%
2-(3-Hydroxyphenyl)ethanol 3-OH 45.3%
2-(4-Methylphenyl)ethanol 4-CH₃ 46.7%

Research Implications and Limitations

  • Sulfonyl Group Impact : The sulfonyl linkage in the target compound may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in letermovir’s antiviral mechanism . However, direct evidence for this compound’s activity is lacking.
  • Methoxy vs. Chloro Substituents : The lower tyrosinase inhibition of methoxy-substituted analogs compared to hydroxyl or methyl derivatives suggests that electron-donating groups may reduce efficacy in certain contexts.
  • Safety Profile : The absence of hazard data for the target compound contrasts with simpler indole-acetic acid derivatives, warranting further toxicological studies .

Biological Activity

The compound 2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which includes an indole framework and a sulfonamide moiety, positions it as a candidate for various biological activities, including anti-inflammatory and anticancer effects. This article explores the biological activity of this compound, supported by detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19NO5S , with a molecular weight of 373.4 g/mol . The compound features an indole structure that is known for its diverse pharmacological properties. The presence of the methoxyphenyl group and sulfonyl moiety enhances its interaction with biological targets, potentially increasing its efficacy in treating various diseases .

Structural Characteristics

Component Description
Indole StructureBicyclic compound with fused benzene and pyrrole rings
Methoxyphenyl GroupEnhances lipophilicity and biological interactions
Sulfonamide MoietyMay improve binding affinity to biological targets

Pharmacological Properties

Research indicates that compounds structurally related to this compound exhibit a range of pharmacological activities:

  • Anti-inflammatory Effects : Indole derivatives have been shown to modulate inflammatory pathways, potentially reducing conditions such as arthritis.
  • Analgesic Activity : Similar compounds have demonstrated pain-relieving properties in various models.
  • Anticancer Potential : The ability of indole derivatives to inhibit cancer cell proliferation has been documented in several studies .

The proposed mechanism of action for this compound involves the modulation of specific enzymes and receptors implicated in disease pathways. The sulfonamide group may enhance interactions with targets such as cyclooxygenase (COX) enzymes or receptors involved in inflammatory responses.

Study 1: Anti-inflammatory Activity

A study conducted on a series of indole derivatives, including this compound, demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested at various concentrations, revealing an IC50 value indicative of its potency in reducing inflammation .

Study 2: Anticancer Efficacy

In a separate investigation focusing on cancer cell lines, the compound exhibited notable cytotoxic effects. The study utilized MTT assays to assess cell viability, showing that treatment with this compound resulted in decreased proliferation rates in tumor cells compared to controls .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar indole derivatives is essential:

Compound Name Structural Features Biological Activity
Indole-3-acetic acidNaturally occurring plant hormoneInvolved in plant growth regulation
Indole-3-butyric acidSimilar structure but with butyric acid moietyPromotes root formation in plants
2,3-DimethylindoleSimpler derivativeLacks additional functional groups
2-[5-Chloro-2-methyl-indol-1-yl]acetic acidContains chlorine substituentPotentially different biological activity

The unique combination of the methoxyphenyl and sulfonamide groups distinguishes this compound from others in its class, suggesting distinct biological activities and applications.

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